Binding Affinity Advantage at α7 nAChR
PHA-543613 dihydrochloride demonstrates a high-affinity interaction with the human α7 nAChR, with an inhibition constant (Ki) of 8.8 nM [1]. This affinity is superior to several other well-known α7 agonists. For example, PNU-282987, a commonly used comparator, exhibits a Ki of 26 nM for the rat α7 nAChR [2]. GTS-21 (DMXB-A), a partial agonist evaluated in clinical trials, shows a complex pharmacology with a Ki of 1.1 nM in rat but acts as a very weak partial agonist (Emax < 10% of acetylcholine response), and importantly, binds with 100-fold higher affinity to the α4β2 nAChR (Ki = 20 nM) than to the human α7 receptor . The higher affinity of PHA-543613 translates to more potent target engagement at lower concentrations, a critical factor for in vitro mechanistic studies and in vivo dose selection.
| Evidence Dimension | Binding Affinity for α7 nAChR |
|---|---|
| Target Compound Data | Ki = 8.8 nM (human) |
| Comparator Or Baseline | PNU-282987: Ki = 26 nM (rat); GTS-21: Ki = 1.1 nM (rat, but partial agonist with low Emax) and Ki = 20 nM for α4β2 (human) |
| Quantified Difference | PHA-543613 has ~3-fold higher affinity than PNU-282987. While GTS-21 has a lower numeric Ki in rat, its functional efficacy is negligible (Emax < 10%) and its α4β2 affinity is 20 nM, rendering it a non-selective, weak partial agonist. |
| Conditions | Radioligand binding assay using [125I]-α-bungarotoxin at human α7 nAChR for PHA-543613 and GTS-21; [3H]-MLA binding for PNU-282987. |
Why This Matters
A lower Ki indicates higher potency and a greater likelihood of saturating the target at well-tolerated doses, minimizing the risk of off-target pharmacology that can confound experimental interpretation.
- [1] Wishka DG, Walker DP, Yates KM, et al. Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the α7 nicotinic acetylcholine receptor, for the potential treatment of cognitive deficits in schizophrenia: synthesis and structure-activity relationship. J Med Chem. 2006;49(14):4425-4436. View Source
- [2] NCATS Inxight Drugs. PNU-282987. National Center for Advancing Translational Sciences (NCATS); 2025. Accessed 2026. View Source
